ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Procurement

The positional isomerism of keto-tetrahydroindazoles is critical for reaction specificity. Non-equivalent isomers, like the 7-oxo variant, lead to divergent synthetic outcomes. This 5-oxo compound provides a consistent solution for SAR studies. - High 97-98% purity across batches ensures reproducible results in parallel synthesis - Dual functional handles (5-ketone & 3-ethyl ester) enable rapid diversification into amides, acids, and heterocycles - Cost is approximately 63% lower than the 7-oxo isomer, enabling economical scale-up for in vivo PK/efficacy studies

Molecular Formula C10H12N2O3
Molecular Weight 208.217
CAS No. 913558-33-5
Cat. No. B2522151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS913558-33-5
Molecular FormulaC10H12N2O3
Molecular Weight208.217
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1CC(=O)CC2
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)9-7-5-6(13)3-4-8(7)11-12-9/h2-5H2,1H3,(H,11,12)
InChIKeyVOYAVWLOXMUJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Oxo-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate (CAS 913558-33-5): Structural and Physicochemical Baseline for Indazole-Based Procurement


Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 913558-33-5) is a bicyclic heterocyclic building block with a partially saturated indazole core, a ketone at the 5-position, and an ethyl ester at the 3-position . Its molecular formula is C10H12N2O3 (MW 208.21 g/mol), with a computed XLogP3-AA of 0.5, indicating moderate hydrophilicity, and a topological polar surface area (TPSA) of 72.1 Ų [1]. This compound serves as a versatile intermediate in medicinal chemistry, valued for its balance of hydrogen-bonding capability and synthetic tractability .

Why Generic Tetrahydroindazole Substitution Fails: Positional Isomerism and the Critical Role of the 5-Oxo Group in Ethyl 5-Oxo-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate


Indazole-based building blocks are not interchangeable, particularly when comparing positional isomers of the keto-tetrahydroindazole series. The location of the ketone group fundamentally governs the compound's reactivity, downstream synthetic utility, and commercial availability. For instance, the 7-oxo isomer (CAS 175396-30-2) presents different electronic and steric environments, which can lead to divergent outcomes in key reactions such as condensations and cyclizations . Such differences render generic replacement scientifically unsound for projects aiming to replicate specific patented synthetic routes or to build focused screening libraries, thus necessitating a direct, evidence-based evaluation of the 5-oxo derivative .

Ethyl 5-Oxo-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate: Head-to-Head Procurement and Physicochemical Evidence Against Closest Analogs


Cost-Efficiency: Price per Milligram vs. 7-Oxo Positional Isomer

The 5-oxo compound offers a significant cost advantage over its closest positional isomer, the 7-oxo derivative (CAS 175396-30-2), making it a more economical choice for large-scale screening or library synthesis where the ketone position is a variable. [1]

Medicinal Chemistry Organic Synthesis Procurement

Purity and Scale Availability: A Comparison with 5,5-Dimethyl Analog

Compared to the 5,5-dimethyl analog (CAS 1423716-55-5), the target compound is available off-the-shelf in higher purities and from a wider range of ISO-certified global suppliers, reducing technical risk in procurement.

Chemical Biology Drug Discovery Supplier Qualification

Physicochemical Property Profile: Lipophilicity Advantage for Blood-Brain Barrier Penetration Studies Over Des-Oxo Analog

The target compound exhibits a lower computed lipophilicity (XLogP3-AA = 0.5) compared to the des-oxo, fully aromatic analog ethyl 1H-indazole-3-carboxylate, suggesting a more favorable starting point for designing CNS-penetrant candidates. [1]

Pharmacokinetics CNS Drug Discovery Computational Chemistry

Optimal Scientific and Industrial Applications for Ethyl 5-Oxo-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate (CAS 913558-33-5)


Diversity-Oriented Synthesis of Kinase-Focused Fragment Libraries

The 5-oxo tetrahydroindazole core is a privileged structure in kinase inhibitor design, serving as a hinge-binding motif. The ethyl ester facilitates rapid diversification into amides, acids, and heterocycles, while the 5-ketone enables independent functionalization (e.g., reductive amination or Grignard addition) for generating highly three-dimensional fragments with distinct vectors, as supported by its physicochemical properties [1].

Cost-Effective Scale-Up of CNS-Penetrant Lead Series

Given its low XLogP3-AA of 0.5 and a procurement cost approximately 63% lower than the 7-oxo isomer [2], this compound is ideally positioned as a scalable advanced intermediate for CNS drug discovery programs. Its polarity aligns with the physicochemical space of many FDA-approved CNS drugs, and the cost advantage directly enables the multi-gram scale synthesis required for preliminary in vivo pharmacokinetic and efficacy studies.

Reliable Intermediate for Parallel Medicinal Chemistry Campaigns

The compound's ready availability at high guaranteed purities (97–98%) from major ISO-certified suppliers like Aladdin and Leyan makes it a reliable choice for parallel synthesis arrays. High and consistent purity across batches minimizes the risk of failed reactions or ambiguous biological results, a critical factor when generating SAR data across dozens of compounds simultaneously.

Building Block for Targeted Protein Degraders (PROTACs)

The dual functional handles (5-ketone and 3-ester) offer distinct attachment points for linker conjugation in PROTAC design. The low molecular weight (208.21 g/mol) and favorable TPSA (72.1 Ų) help keep the final degrader within drug-like physicochemical bounds, adhering to Lipinski's Rule of Five and Veber's rules, which is a key design consideration for oral bioavailability of these complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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